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Compound of Interest

Compound Name: (Chloromethoxy)benzene

CAS No.: 6707-01-3

Cat. No.: B3055810

Get Quote

Introduction
(Chloromethoxy)benzene (CAS No: 6707-01-3) is a chemical intermediate of interest in

organic synthesis and pharmaceutical development.[1] Its reactivity is largely dictated by the

chloromethoxy group attached to the phenyl ring. A thorough understanding of its structure and

purity is paramount for its effective application and for ensuring the integrity of subsequent

reactions and products. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for

the unambiguous structural elucidation and characterization of this molecule.

This technical guide provides an in-depth overview of the expected spectroscopic data for

(Chloromethoxy)benzene. It is intended for researchers, scientists, and drug development

professionals who require a comprehensive understanding of the molecule's spectroscopic

signature. The guide outlines the theoretical basis for the predicted data, provides standardized

experimental protocols for data acquisition, and offers detailed interpretations of the expected

spectra.
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To facilitate the interpretation of the spectroscopic data, the structure of

(Chloromethoxy)benzene with atom numbering is presented below.

Figure 1: Structure of (Chloromethoxy)benzene with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For (Chloromethoxy)benzene, both ¹H and ¹³C NMR are crucial for confirming its

structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of (Chloromethoxy)benzene in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain

a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater

number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.[2]

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (Chloromethoxy)benzene in CDCl₃ is summarized in

Table 1.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.40 Multiplet 2H H-3, H-5 (ortho)

~7.00-7.10 Multiplet 3H
H-2, H-4, H-6 (meta,

para)

~5.80 Singlet 2H H-7 (-OCH₂Cl)

Interpretation of ¹H NMR Spectrum
The aromatic region of the spectrum is expected to show two multiplets between δ 7.00 and

7.40 ppm, integrating to a total of five protons. The downfield multiplet is assigned to the two

ortho protons (H-3 and H-5) which are deshielded by the electron-withdrawing effect of the

chloromethoxy group. The upfield multiplet corresponds to the meta (H-2 and H-6) and para (H-

4) protons. A key feature is the singlet at approximately δ 5.80 ppm, integrating to two protons.

This signal is characteristic of the methylene protons of the chloromethoxy group (-OCH₂Cl).

The significant downfield shift of this singlet is due to the deshielding effects of both the

adjacent oxygen and chlorine atoms.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of (Chloromethoxy)benzene in CDCl₃ is summarized in

Table 2.

Chemical Shift (δ, ppm) Assignment

~157 C-1

~129 C-3, C-5

~122 C-4

~115 C-2, C-6

~85 C-7 (-OCH₂Cl)

Interpretation of ¹³C NMR Spectrum
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The ¹³C NMR spectrum is expected to show five distinct signals, consistent with the symmetry

of the molecule. The carbon atom attached to the oxygen (C-1) is expected to be the most

downfield in the aromatic region, around δ 157 ppm. The signals for the ortho (C-3, C-5), meta

(C-2, C-6), and para (C-4) carbons are predicted based on the substituent effects of the

chloromethoxy group. The most upfield signal, and a key identifier, is the carbon of the

chloromethoxy group (C-7) at approximately δ 85 ppm. Its chemical shift is influenced by both

the adjacent oxygen and chlorine atoms. The use of empirical increment systems can aid in the

preliminary assignment of these signals.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) technique, which requires

minimal sample preparation.

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of liquid (Chloromethoxy)benzene directly onto

the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the final absorbance or transmittance

spectrum.

Predicted Infrared (IR) Absorption Bands
The predicted characteristic IR absorption bands for (Chloromethoxy)benzene are

summarized in Table 3.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic, -CH₂)

~1600, ~1480 Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~800-700 Strong C-Cl stretch

~750, ~690 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Interpretation of IR Spectrum
The IR spectrum of (Chloromethoxy)benzene is expected to exhibit several characteristic

absorption bands. The presence of the aromatic ring will be confirmed by the C-H stretching

vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1480 cm⁻¹. A

strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O stretching. The aliphatic C-H

stretching of the methylene group will appear in the 2950-2850 cm⁻¹ region. A strong

absorption in the 800-700 cm⁻¹ range is anticipated for the C-Cl stretching vibration. Finally, the

out-of-plane C-H bending vibrations for a monosubstituted benzene ring are expected as

strong bands around 750 and 690 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of (Chloromethoxy)benzene into the mass

spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

Ionization: Ionize the sample using Electron Ionization (EI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry (MS) Data
The predicted major m/z peaks for (Chloromethoxy)benzene in an EI mass spectrum are

summarized in Table 4. The molecular formula is C₇H₇ClO and the monoisotopic mass is

approximately 142.02 Da.[1]

m/z Relative Intensity Proposed Fragment Ion

142/144 Moderate [M]⁺ (Molecular ion)

107 High [M - Cl]⁺

93 Moderate [C₆H₅O]⁺

77 High [C₆H₅]⁺

49/51 High [CH₂Cl]⁺

Interpretation of Mass Spectrum
The mass spectrum of (Chloromethoxy)benzene is expected to show a molecular ion peak

[M]⁺ at m/z 142, with an isotopic peak [M+2]⁺ at m/z 144 of approximately one-third the

intensity, which is characteristic of a molecule containing one chlorine atom. A prominent peak

at m/z 107 would result from the loss of a chlorine radical from the molecular ion. Subsequent

fragmentation could lead to the formation of the phenoxy cation at m/z 93. The base peak is

likely to be the phenyl cation at m/z 77. Another characteristic fragment would be the

chloromethyl cation at m/z 49 and 51 (due to the chlorine isotopes).

[C₆H₅OCH₂Cl]⁺˙
m/z = 142/144

[C₆H₅OCH₂]⁺
m/z = 107- Cl˙

[CH₂Cl]⁺
m/z = 49/51

- [C₆H₅O]˙

[C₆H₅O]⁺
m/z = 93

- CH₂ [C₆H₅]⁺
m/z = 77

- CO
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Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for (Chloromethoxy)benzene in EI-MS.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the

structural confirmation of (Chloromethoxy)benzene. This guide presents the expected data

based on established spectroscopic principles and data from analogous compounds. While

these predicted values serve as a strong reference, it is essential to compare them with

experimentally obtained data for definitive structural elucidation and purity assessment. The

provided protocols offer a standardized approach for acquiring high-quality spectroscopic data

for this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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